7-Nitro-1,2-benzisothiazole

Beschreibung

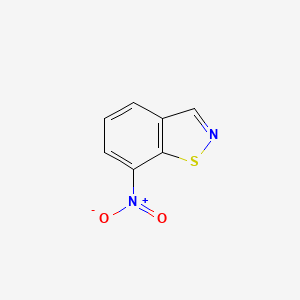

7-Nitro-1,2-benzisothiazole is a heterocyclic compound featuring a benzene ring fused with an isothiazole moiety and a nitro (-NO₂) substituent at the 7-position. Its synthesis involves cyclization of 2-(n- or t-butylthio)-3-nitrobenzaldoxime using polyphosphoric acid, yielding the product in high efficiency (73%) . The nitro group at position 7 imparts strong electron-withdrawing effects, influencing the compound's electronic structure, reactivity, and applications in pharmaceuticals and agrochemicals.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

89641-97-4 |

|---|---|

Molekularformel |

C7H4N2O2S |

Molekulargewicht |

180.19 g/mol |

IUPAC-Name |

7-nitro-1,2-benzothiazole |

InChI |

InChI=1S/C7H4N2O2S/c10-9(11)6-3-1-2-5-4-8-12-7(5)6/h1-4H |

InChI-Schlüssel |

XYFHXKUXMXHTPU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])SN=C2 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

7-Nitro-1,2-benzisothiazole has been extensively studied for its potential as an antimicrobial and antifungal agent. The compound belongs to the class of 1,2-benzisothiazol-3-one derivatives, which have shown promise in treating infections caused by bacteria and fungi.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent in treating bacterial infections .

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro studies revealed that it inhibits the growth of fungi such as Candida albicans and Aspergillus niger, making it a candidate for developing antifungal medications .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a chromogenic and fluorogenic reagent. Its ability to produce colorimetric changes upon reacting with specific analytes makes it valuable for quantitative analysis.

Case Study: Detection of Metal Ions

A notable application involves using this compound for the detection of metal ions such as copper(II) and lead(II). The compound forms stable complexes with these ions, leading to distinct color changes that can be measured spectrophotometrically. This method allows for sensitive detection of trace metals in environmental samples .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving the reaction of thiosalicylic acid derivatives with nitro compounds. The ability to modify the structure leads to a range of derivatives with enhanced biological activities.

Table: Synthesis Methods and Yields

| Method Description | Yield (%) | Reference |

|---|---|---|

| Reaction with thiosalicylic acid | 85 | |

| Cyclization with nitro compounds | 90 | |

| One-pot synthesis from benzaldehyde | 95 |

Environmental Applications

This compound has been explored for its potential use in environmental monitoring due to its reactivity with pollutants. Its ability to form complexes with organic pollutants allows for the development of sensors that can detect contaminants in water sources.

Case Study: Water Quality Monitoring

In a recent study, sensors incorporating this compound were developed to monitor water quality by detecting phenolic compounds. These sensors demonstrated high sensitivity and selectivity, indicating the compound's utility in environmental applications.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

Key structural analogs include derivatives with substituents at positions 3, 4, or 6 of the benzisothiazole core. These substitutions alter physicochemical properties and biological activity.

Table 1: Physical and Chemical Properties of Selected Benzisothiazole Derivatives

Reactivity and Functional Group Influence

- Electron-Withdrawing Effects : The nitro group at position 7 in this compound enhances electrophilic substitution resistance compared to 3-chloro derivatives, which are more reactive due to the weaker electron-withdrawing nature of chlorine .

- Fluorine vs. Nitro : Fluorine at position 4 (e.g., compound 22 in ) introduces moderate electronegativity, improving metabolic stability in drug candidates, while nitro groups enhance π-π stacking interactions in receptor binding .

- Amino Derivatives: 3-Amino-1,2-benzisothiazoles (e.g., pest control agents in ) exhibit nucleophilic reactivity, contrasting with the electrophilic character of nitro-substituted analogs.

Vorbereitungsmethoden

Cyclization of 2-(Alkylthio)Benzonitrile Derivatives

A widely adopted method involves the reaction of 2-halobenzonitriles with alkanethiols to form 2-(alkylthio)benzonitrile intermediates, followed by halogen-mediated cyclization. For 7-nitro derivatives, the starting material must incorporate a nitro group at the 7-position, such as 2-chloro-6-nitrobenzonitrile.

Reaction Mechanism and Conditions

-

Alkanethiol Substitution :

-

2-Chloro-6-nitrobenzonitrile reacts with alkanethiols (e.g., methyl mercaptan) in a heterogeneous solvent system (e.g., toluene/water) using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a base (e.g., sodium hydroxide).

-

Conditions : 60–65°C for 5–12 hours, yielding 2-(methylthio)-6-nitrobenzonitrile.

-

Yield : >95% (isolated via distillation or crystallization).

-

-

Halogenative Cyclization :

Key Advantages :

Direct Cyclization of 2-(Alkylthio)Benzamide Precursors

An alternative route bypasses the benzonitrile intermediate, utilizing 2-(alkylthio)benzamides as starting materials. This method is particularly effective for nitro-substituted derivatives.

Protocol and Optimization

-

Synthesis of 2-(Alkylthio)Benzamide :

-

Cyclization with Halogenating Agents :

Notable Example :

Nitro Group Introduction Post-Cyclization

While less common, late-stage nitration of 1,2-benzisothiazol-3-one has been explored. However, this approach faces challenges due to the electron-withdrawing nature of the isothiazolone ring, which deactivates the aromatic system toward electrophilic substitution.

Limitations and Workarounds

-

Directed Nitration : Use of protecting groups (e.g., acetyl) at the 3-keto position to temporarily mask reactivity, followed by nitration and deprotection.

-

Low Yields : <50% due to competing side reactions, making this method industrially nonviable.

Comparative Analysis of Synthetic Methods

Industrial-Scale Considerations

Q & A

Q. What are the recommended synthetic routes for preparing 7-Nitro-1,2-benzisothiazole?

- Methodological Answer : A common approach involves halogenation of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) followed by nitration. For example, halogenation with phosphorus oxychloride generates 3-chloro-1,2-benzisothiazole intermediates, which can undergo nucleophilic substitution or further functionalization . Phase-transfer catalysis using quaternary ammonium salts (e.g., tetra-alkylammonium bases) facilitates reactions with malonate derivatives, yielding substituted benzisothiazoles . Nitration typically employs mixed acid (HNO₃/H₂SO₄) under controlled conditions. Ensure reaction monitoring via TLC or HPLC to track intermediate formation.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. For inhalation exposure, move the patient to fresh air and seek medical attention if symptoms persist. Skin contact requires immediate washing with soap and water, while eye exposure necessitates 15-minute irrigation . Avoid incompatible agents like strong oxidizers, as thermal decomposition may release toxic gases (e.g., SO₂, NOₓ) . Store in airtight containers away from light and moisture to prevent degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and nitro group effects on chemical shifts .

- Mass Spectrometry (MS) : Use CI (Chemical Ionization) or ESI to confirm molecular ion peaks (e.g., [M+H]⁺) .

- IR Spectroscopy : Identify S=O (1150–1250 cm⁻¹) and NO₂ (1500–1370 cm⁻¹) stretches .

- X-ray Crystallography : Resolve structural ambiguities, as demonstrated for related 3-(3-aminobenzo[b]thiophen-2-yl)-1,2-benzisothiazole derivatives .

Advanced Research Questions

Q. How do reaction conditions influence byproduct formation during this compound synthesis?

- Methodological Answer : Contradictory outcomes arise from competing pathways. For example, phase-transfer catalysis with diethyl malonate yields both nucleophilic substitution products (e.g., diethyl benzisothiazolylmalonate) and ring-scission byproducts (e.g., ethyl 3-aminobenzo[b]thiophen-2-carboxylate) . Adjusting catalysts (e.g., Makosza conditions) or stoichiometry can suppress side reactions. Statistical tools like ANOVA (α = 0.05) help optimize parameters (e.g., temperature, solvent polarity) .

Q. What mechanisms explain the photodegradation of nitro-substituted benzisothiazoles?

- Methodological Answer : Photolysis of this compound occurs via homolytic N–S bond cleavage, releasing SO₂ and forming benzamide derivatives. The nitro group enhances UV absorption, accelerating degradation. In 3,3-disubstituted analogs, oxygen shifts from sulfur to nitrogen generate cyclic N-hydroxysulfinamides . Use LC-MS to track degradation products and quantify reaction kinetics under controlled UV exposure.

Q. How can researchers resolve contradictions in reported cytotoxicity data for benzisothiazole derivatives?

- Methodological Answer : Discrepancies often stem from assay variability (e.g., cell lines, exposure time). For example, saccharin derivatives show low cytotoxicity in standard assays (IC₅₀ > 100 μM) but exhibit cell-specific effects when conjugated to thiadiazoles . Validate findings using multiple assays (MTT, apoptosis markers) and replicate experiments (n ≥ 3) with error bars (mean ± SD) . Cross-reference with structural analogs (e.g., 3-piperazinyl-1,2-benzisothiazole hydrochloride) to identify structure-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.